

An In-depth Technical Guide on the Gas-Phase Thermochemistry of Dimethylketene

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Compound of Interest

Compound Name: *Dimethylketene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemistry of **dimethylketene** ($(\text{CH}_3)_2\text{C}=\text{C=O}$). It includes key quantitative data, detailed experimental methodologies for their determination, and visualizations of relevant processes and relationships to support advanced research and development.

Core Thermochemical Data

The thermochemical properties of **dimethylketene** are crucial for understanding its reactivity, stability, and reaction energetics. The following tables summarize the most critical quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy of Formation for **Dimethylketene**

| Parameter | Value | Units | Reference |
|---|-----------------|--------|---|
| Enthalpy of Formation, $\Delta_f H^\circ$ (298.15 K) | -88.2 ± 1.2 | kJ/mol | [1] |
| Enthalpy of Formation, $\Delta_f H^\circ(0\text{ K})$ | -73.3 | kJ/mol | [1] |
| Enthalpy of Formation, $\Delta_f H^\circ$ (298.15 K) (Computational) | -92 | kJ/mol | [2] [3] |
| Standard Gibbs Free Energy of Formation, $\Delta_f G^\circ$ | -55.81 | kJ/mol | [4] |

Table 2: Gas-Phase Heat Capacity (C_p, gas) of **Dimethylketene** at Various Temperatures

| Temperature (K) | Cp,gas (J/mol·K) | Reference |
|-----------------|------------------|-----------|
| 50 | 37.69 | [5] |
| 100 | 54.03 | [5] |
| 150 | 66.85 | [5] |
| 200 | 77.17 | [5] |
| 273.15 | 90.62 | [5] |
| 298.15 | 95.08 | [5] |
| 300 | 95.41 | [5] |
| 400 | 112.80 | [5] |
| 500 | 128.86 | [5] |
| 600 | 143.11 | [5] |
| 700 | 155.61 | [5] |
| 800 | 166.53 | [5] |
| 900 | 176.04 | [5] |
| 1000 | 184.32 | [5] |
| 1500 | 211.8 | [5] |

Table 3: Gas-Phase Ion Energetics of **Dimethylketene**

| Parameter | Value | Units | Method | Reference |
|------------------------|-------|--------|---------------------------------|-----------|
| Ionization Energy (IE) | ≤8.38 | eV | Electron Ionization (EI) | [6] |
| Ionization Energy (IE) | 8.45 | eV | Photoelectron Spectroscopy (PE) | [6] |
| Proton Affinity (PA) | 855 | kJ/mol | Computational | [2][3] |

Experimental and Computational Methodologies

The determination of the thermochemical data presented above relies on a combination of experimental techniques and computational methods.

Experimental Protocols

- Reaction Calorimetry: This technique is used to measure the heat released or absorbed during a chemical reaction.[7] To determine the enthalpy of formation of **dimethylketene**, a reaction with a well-known enthalpy change, such as a combustion reaction in a bomb calorimeter, is typically employed. The procedure involves:
 - Calibration: The calorimeter's heat capacity is determined by a standard reaction (e.g., combustion of benzoic acid) or by electrical heating.[8][9]
 - Sample Preparation: A precise mass of high-purity **dimethylketene** is placed in the calorimeter.
 - Reaction Initiation: The reaction (e.g., combustion) is initiated, and the temperature change of the surrounding medium (typically water) is meticulously recorded.[9]
 - Data Analysis: The heat of reaction is calculated from the temperature change and the calorimeter's heat capacity. Corrections are applied for the heat of stirring, ignition energy, and any incomplete combustion to determine the standard enthalpy of formation.[8]

- Mass Spectrometry (MS) Techniques: Mass spectrometry is fundamental for determining ionization energies and appearance energies of fragment ions, which can be used to derive bond dissociation energies.[10][11] A common workflow involves Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).[10][12]
 - Sample Introduction: A gaseous sample of **dimethylketene** is introduced into the ion source of the mass spectrometer, often after separation from impurities using a gas chromatograph.[10]
 - Ionization: The molecules are bombarded with a beam of electrons of known energy (typically 70 eV for standard spectra).[12] To determine the ionization energy, this electron energy is varied, and the minimum energy required to produce the molecular ion $(\text{CH}_3)_2\text{C}=\text{C}=\text{O})^+$ is measured.[6]
 - Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
 - Detection: The abundance of each ion is measured, generating a mass spectrum. The appearance energy of fragment ions can be used in conjunction with known heats of formation to calculate bond dissociation energies.
- Photoelectron Spectroscopy (PE): This high-resolution technique provides a more precise measurement of ionization energies.[6]
 - A gaseous sample of **dimethylketene** is irradiated with monochromatic vacuum ultraviolet (VUV) radiation.
 - The radiation causes the ejection of a valence electron.
 - The kinetic energy of the ejected photoelectrons is measured.
 - The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photons.

Computational Thermochemistry

Modern computational chemistry provides a powerful tool for calculating thermochemical properties, offering a valuable complement to experimental data, especially for reactive or difficult-to-handle species.[13] High-level ab initio and density functional theory (DFT) methods are employed to solve the electronic Schrödinger equation, yielding the total electronic energy of the molecule.[2][3]

- Geometry Optimization: The molecular structure of **dimethylketene** is optimized to find the lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.[3]
- Energy Calculation: A high-accuracy single-point energy calculation is performed using methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G2, G3, or CBS-QB3.[2][3][14]
- Enthalpy of Formation Calculation: The enthalpy of formation is typically determined using atomization or isodesmic reaction schemes, where the calculated reaction enthalpy is combined with known experimental enthalpies of formation for the other species in the reaction to derive the enthalpy of formation for the target molecule.[14][15]

Visualizations: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

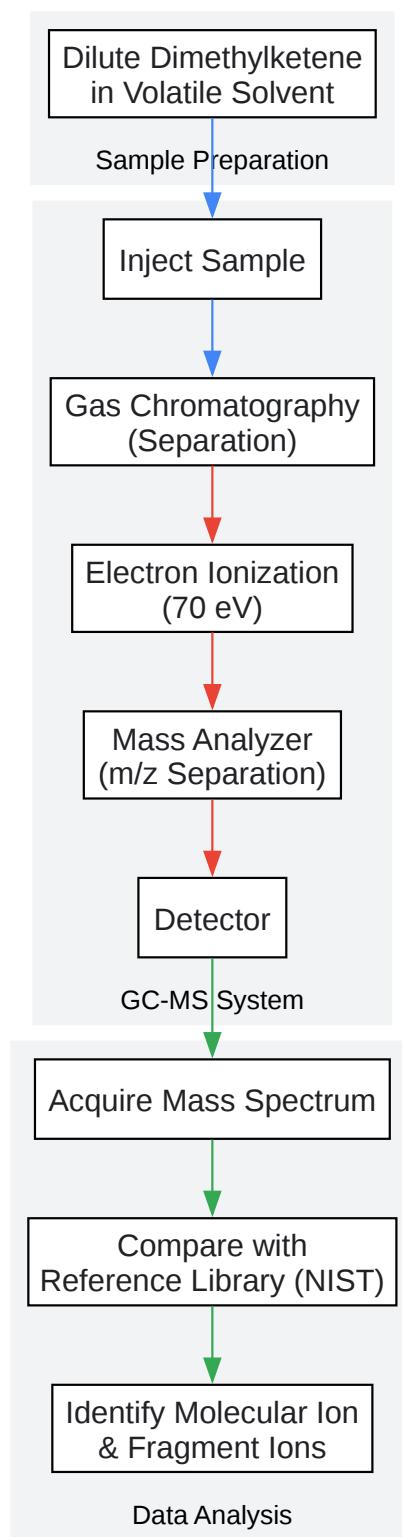


Figure 1. Experimental Workflow for GC-MS Analysis

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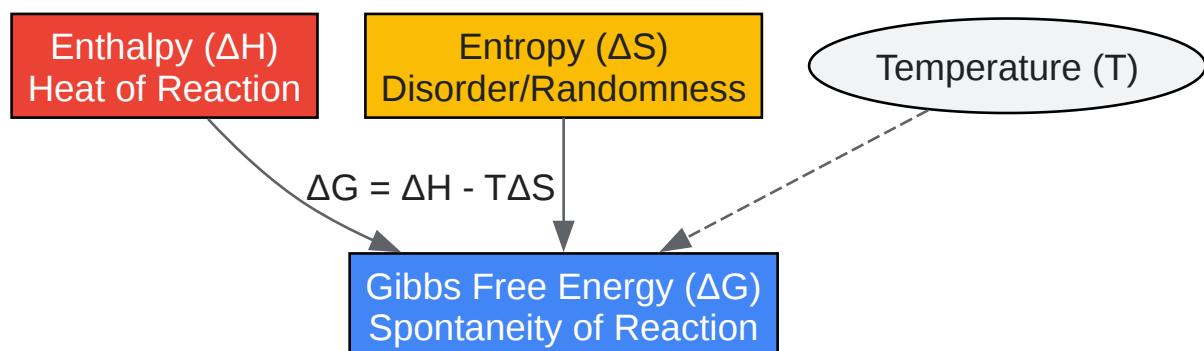


Figure 2. Fundamental Thermochemical Relationships

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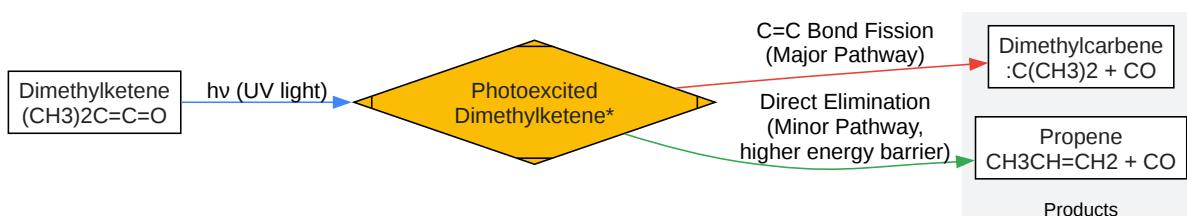


Figure 3. Competing Photodissociation Pathways of Dimethylketene

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